molecular formula C18H26O6 B12581475 1,4,7,10,13,16-Hexaoxacyclotetracos-18-ene-20,22-diyne CAS No. 185378-92-1

1,4,7,10,13,16-Hexaoxacyclotetracos-18-ene-20,22-diyne

Cat. No.: B12581475
CAS No.: 185378-92-1
M. Wt: 338.4 g/mol
InChI Key: QLBXHCMJYPOOSZ-UHFFFAOYSA-N
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Description

1,4,7,10,13,16-Hexaoxacyclotetracos-18-ene-20,22-diyne is a complex organic compound characterized by its unique cyclic structure containing multiple oxygen atoms and triple bonds. This compound is part of the crown ether family, known for their ability to form stable complexes with various cations due to their cyclic polyether structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10,13,16-Hexaoxacyclotetracos-18-ene-20,22-diyne typically involves the cyclization of linear polyethers. One common method is the reaction of triethylene glycol with triethylene glycol dichloride in the presence of a strong base like potassium hydroxide. This reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of the cyclic ether structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,4,7,10,13,16-Hexaoxacyclotetracos-18-ene-20,22-diyne can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced polyether structures.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of polyether ketones, while reduction can produce polyether alcohols.

Scientific Research Applications

1,4,7,10,13,16-Hexaoxacyclotetracos-18-ene-20,22-diyne has various applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to encapsulate small molecules.

    Medicine: Explored for its potential therapeutic applications, including as a carrier for targeted drug delivery.

    Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,4,7,10,13,16-Hexaoxacyclotetracos-18-ene-20,22-diyne involves its ability to form stable complexes with various cations. This is achieved through the coordination of the oxygen atoms in the cyclic structure with the cations. The compound can also interact with molecular targets through hydrogen bonding and van der Waals interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4,7,10,13,16-Hexaoxacyclooctadecane: Another crown ether with a similar cyclic structure but different ring size.

    1,4,7,10,13,16-Hexathiacyclooctadecane: Contains sulfur atoms instead of oxygen, leading to different chemical properties.

    1,4,7,10,13,16-Hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane: Contains nitrogen atoms, which also affects its chemical behavior.

Properties

CAS No.

185378-92-1

Molecular Formula

C18H26O6

Molecular Weight

338.4 g/mol

IUPAC Name

1,4,7,10,13,16-hexaoxacyclotetracos-18-en-20,22-diyne

InChI

InChI=1S/C18H26O6/c1-2-4-6-8-20-10-12-22-14-16-24-18-17-23-15-13-21-11-9-19-7-5-3-1/h3,5H,7-18H2

InChI Key

QLBXHCMJYPOOSZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCOCC#CC#CC=CCOCCOCCO1

Origin of Product

United States

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